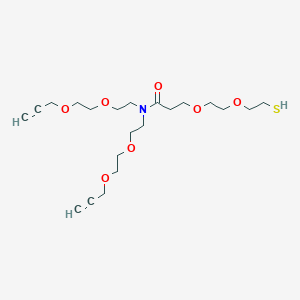

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol: is a multifunctional polyethylene glycol (PEG) derivative. This compound is characterized by its unique structure, which includes two terminal alkyne groups and a thiol group. The presence of these functional groups makes it highly versatile for various chemical reactions, particularly in the field of bio-conjugation and click chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting the precursor with polyethylene glycol (PEG) chains.

Introduction of Alkyne Groups: The PEGylated intermediate is then reacted with propargyl bromide to introduce the terminal alkyne groups.

Amidation: The next step involves the amidation reaction, where the PEGylated intermediate is reacted with an amine to form the amido linkage.

Thiol Introduction: Finally, the thiol group is introduced through a thiolation reaction, typically using a thiolating agent such as thiourea.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Click Chemistry: The terminal alkyne groups in N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol make it suitable for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Thiol-Ene Reactions: The thiol group can participate in thiol-ene reactions, forming stable thioether linkages.

Amidation and Esterification: The amido group can undergo further amidation or esterification reactions.

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

Thiolation Agents: Such as thiourea, used to introduce thiol groups.

Amine and Carboxylic Acid Derivatives: Used in amidation and esterification reactions.

Major Products Formed:

Triazole Linkages: Formed through click chemistry reactions.

Thioether Linkages: Formed through thiol-ene reactions.

Amides and Esters: Formed through amidation and esterification reactions.

Aplicaciones Científicas De Investigación

Bioconjugation and Antibody-Drug Conjugates (ADCs)

Overview : N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol serves as a cleavable linker in the synthesis of ADCs. These conjugates combine antibodies with cytotoxic drugs to target and kill cancer cells specifically, minimizing damage to healthy tissues.

Mechanism : The alkyne groups enable the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry reaction. The thiol group can react with maleimide-functionalized drugs or proteins, allowing for precise bioconjugation.

Case Study : A study demonstrated the use of this compound in developing an ADC targeting HER2-positive breast cancer cells. The conjugate showed enhanced efficacy and reduced side effects compared to traditional chemotherapeutic agents, highlighting the potential for targeted therapy in oncology .

Drug Delivery Systems

Overview : The compound is integral to creating advanced drug delivery systems that enhance the pharmacokinetics and biodistribution of therapeutic agents.

Applications :

- PEGylation : Attaching PEG chains to drugs improves their solubility and circulation time in the bloodstream. This compound facilitates this process, ensuring that drugs remain effective over extended periods.

- Nanoparticle Formulations : By conjugating targeting ligands through click chemistry, researchers can develop nanoparticles that deliver drugs directly to tumor sites, improving therapeutic outcomes while minimizing systemic toxicity .

Diagnostics and Imaging

Overview : Beyond therapeutic applications, this compound is also utilized in diagnostic applications, particularly in imaging techniques.

Mechanism : The compound can be linked to imaging agents, allowing for enhanced visualization of tumors or disease markers through various imaging modalities such as MRI or PET scans.

Case Study : Research has indicated that conjugating imaging agents with this compound results in improved contrast and specificity in tumor imaging, aiding in early diagnosis and treatment planning .

Protein Engineering

Overview : In protein engineering, this compound is employed to modify proteins for various research applications.

Applications :

- Labeling Proteins : The thiol group allows for the attachment of fluorescent labels or other functional groups to proteins, facilitating studies on protein interactions and dynamics.

- Stabilization of Protein Structures : By incorporating PEG linkers, researchers can enhance the stability and solubility of proteins, making them more suitable for therapeutic use .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation/ADCs | Synthesis of targeted therapeutics combining antibodies with cytotoxic agents | Enhanced specificity and reduced side effects |

| Drug Delivery Systems | Development of PEGylated drugs and nanoparticles | Improved solubility, stability, and targeting |

| Diagnostics/Imaging | Linking imaging agents for enhanced visualization | Better contrast and specificity in imaging |

| Protein Engineering | Modifying proteins for labeling and stabilization | Increased stability and functionality |

Mecanismo De Acción

The mechanism of action of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is primarily based on its ability to undergo specific chemical reactions. The terminal alkyne groups participate in click chemistry reactions, forming stable triazole linkages with azides. The thiol group can form thioether linkages through thiol-ene reactions. These reactions enable the compound to conjugate with various biomolecules and therapeutic agents, facilitating targeted delivery and controlled release.

Comparación Con Compuestos Similares

N-(Acid-PEG2)-N-bis(PEG2-propargyl): Contains a carboxylic acid group instead of a thiol group.

N-(Boc-PEG1)-N-bis(PEG2-alkyne): Contains a Boc-protected amine group instead of an amido group.

N-(Amino-PEG1)-N-bis(PEG2-alkyne) HCl salt: Contains an amino group instead of an amido group.

Uniqueness: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is unique due to its combination of terminal alkyne groups and a thiol group. This combination allows for a wide range of chemical reactions, making it highly versatile for various applications in chemistry, biology, medicine, and industry.

Actividad Biológica

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a synthetic compound that plays a significant role in bioconjugation and drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound consists of two polyethylene glycol (PEG) units linked via an alkyne functional group. This structure allows for efficient bioconjugation through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The PEG chains enhance solubility and biocompatibility, making the compound suitable for various biological applications.

- Click Chemistry : The terminal alkyne group enables stable chemical linkages with azides, forming triazole bonds that mimic amide bonds without significantly affecting the biological activity of the conjugated molecules .

- Drug Delivery : The PEG spacer controls the distance between functional groups, improving the pharmacokinetic properties of drugs by enhancing their solubility and circulation time in the bloodstream .

- Targeted Therapeutics : By attaching targeting ligands to the alkyne group, this compound facilitates the development of targeted therapies that can selectively deliver drugs to specific cells or tissues .

Anti-Cancer Applications

Research has demonstrated that compounds like this compound can be utilized to create ADCs that target specific cancer cell receptors. These ADCs deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy tissues. For instance, studies have shown enhanced tumor uptake and efficacy in models where ADCs were synthesized using this linker .

Immunological Effects

The compound also exhibits potential in immunology by enhancing the efficacy of immune responses against various pathogens. It has been associated with apoptosis induction in cancer cells and modulation of immune pathways, such as NF-κB signaling and JAK/STAT pathways .

Case Studies

-

Case Study 1: Antibody-Drug Conjugate Development

- Researchers synthesized an ADC using this compound linked to a monoclonal antibody targeting CD19. The resulting ADC showed significant cytotoxicity against CD19-positive B-cell malignancies in vitro and in vivo models.

-

Case Study 2: Targeted Delivery Systems

- A study evaluated a PEGylated nanoparticle system incorporating this compound for targeted delivery of chemotherapeutic agents. Results indicated improved targeting precision and reduced systemic toxicity compared to non-targeted formulations.

Research Findings

Propiedades

IUPAC Name |

N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO7S/c1-3-8-24-13-16-27-11-6-22(7-12-28-17-14-25-9-4-2)21(23)5-10-26-15-18-29-19-20-30/h1-2,30H,5-20H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPIUWAFGWEETR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCOCCOCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.